1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione (CAS 512782-64-8) is a highly versatile, bifunctional fused heterocyclic scaffold utilized extensively in medicinal chemistry and materials science. Characterized by an electron-deficient pyridine ring fused to a pyrazole core, the 3,6-dione substitution pattern provides dual, chemically differentiable reactive sites [1]. It is primarily procured as a foundational building block for the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors, phosphodiesterase (PDE) modulators, and novel purine bioisosteres. Its defined tautomeric equilibrium, rigid planar structure, and built-in oxygenation make it an optimal starting material for generating complex, multi-substituted heteroaromatics without the need for harsh late-stage oxidations [2].
Attempting to substitute this specific scaffold with the more common 1H-pyrazolo[3,4-d]pyrimidine-4,6-dione or the unsubstituted 1H-pyrazolo[3,4-b]pyridine fundamentally alters both the synthetic trajectory and the physicochemical properties of the downstream products [1]. The pyrimidine analog introduces an additional nitrogen atom that significantly lowers lipophilicity and increases topological polar surface area (tPSA), often compromising membrane permeability and increasing efflux ratios in drug design. Conversely, starting from the unsubstituted pyrazolo-pyridine requires harsh, low-yielding multi-step directed lithiations or oxidations to install functional groups at the 3 and 6 positions [2]. Procuring the pre-oxidized 3,6-dione avoids these severe process bottlenecks, ensuring high atom economy, predictable solubility profiles, and reliable orthogonal derivatization in large-scale synthesis.
The built-in 3,6-dione functionality allows for highly regioselective, sequential derivatization (e.g., N1-alkylation followed by O6-triflation or chlorination). When utilizing 1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione, the yield for generating 3,6-disubstituted intermediates exceeds 85% across two steps without the need for pre-activation [1]. In contrast, achieving the same substitution pattern starting from the unsubstituted 1H-pyrazolo[3,4-b]pyridine requires a multi-step directed metalation/borylation sequence that typically yields less than 40% overall [2].
| Evidence Dimension | Overall yield of 3,6-disubstituted intermediates |
| Target Compound Data | >85% yield (2 steps, direct functionalization) |
| Comparator Or Baseline | Unsubstituted 1H-pyrazolo[3,4-b]pyridine (<40% yield, 4+ steps) |
| Quantified Difference | +45% absolute yield improvement and elimination of 2+ synthetic steps |
| Conditions | Standard bench-scale parallel synthesis (N-alkylation followed by electrophilic activation) |
Procuring the pre-functionalized dione eliminates multiple low-yield synthetic steps, drastically reducing precursor waste and accelerating library generation.
When used as a purine or pyrazolo-pyrimidine bioisostere, the pyrazolo[3,4-b]pyridine core provides a critical adjustment to the physicochemical properties of the resulting drug candidate. Replacing the 1H-pyrazolo[3,4-d]pyrimidine-4,6-dione core with 1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione removes one hydrogen bond acceptor, resulting in a calculated LogP (cLogP) increase of +0.5 to +0.8 [1]. In standard Caco-2 permeability assays, derivatives built on the pyridine-dione scaffold exhibit an apparent permeability (Papp) approximately 2.5-fold higher than their pyrimidine counterparts [2].
| Evidence Dimension | Caco-2 Apparent Permeability (Papp) of derived inhibitors |
| Target Compound Data | ~2.5-fold increase in Papp; +0.5 to +0.8 cLogP shift |
| Comparator Or Baseline | 1H-pyrazolo[3,4-d]pyrimidine-4,6-dione derivatives (lower Papp, higher efflux) |
| Quantified Difference | 150% improvement in passive membrane permeability |
| Conditions | Standard Caco-2 bidirectional permeability assay (pH 7.4) |
This scaffold is the preferred procurement choice for medicinal chemists needing to rescue oral bioavailability in lead compounds suffering from poor permeability.
A primary industrial use of this dione is its conversion to 3,6-dichloro-1H-pyrazolo[3,4-b]pyridine, a critical intermediate for cross-coupling. Treatment of 1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione with POCl3/PCl5 achieves a 92% conversion rate to the dichloro species at 105°C within 4 hours [1]. In contrast, attempting the same halogenation on the isomeric 1H-pyrazolo[4,3-c]pyridine-3,6-dione results in less than 70% conversion, accompanied by significant tar formation due to the electronic instability of the [4,3-c] system under harsh acidic conditions [2].
| Evidence Dimension | Conversion yield to dichloro-intermediate via POCl3/PCl5 |
| Target Compound Data | 92% conversion (clean reaction profile) |
| Comparator Or Baseline | 1H-pyrazolo[4,3-c]pyridine-3,6-dione (<70% conversion, high tar formation) |
| Quantified Difference | +22% yield with significantly improved impurity profile |
| Conditions | POCl3/PCl5 reflux at 105°C for 4 hours |
Ensures reliable, high-purity generation of di-halogenated intermediates necessary for downstream Suzuki or Buchwald couplings at manufacturing scales.
Due to its high orthogonal functionalization efficiency (>85% yield for sequential steps), this compound is the ideal starting material for generating diverse libraries of ATP-competitive kinase inhibitors. The 3,6-dione handles allow for independent diversification at two distinct vectors, enabling rapid structure-activity relationship (SAR) exploration [1].
In programs where pyrazolo-pyrimidine or purine leads suffer from poor oral bioavailability, this scaffold serves as a critical bioisosteric replacement. By reducing the hydrogen bond acceptor count and increasing cLogP, derivatives built from this dione consistently demonstrate improved Caco-2 permeability, making it a strategic procurement choice for late-stage lead optimization [2].
For process chemistry teams requiring robust cross-coupling precursors, this compound's stability under harsh chlorination conditions (yielding 92% dichloro-intermediate) makes it superior to isomeric alternatives. It is routinely procured to manufacture high-purity 3,6-dichloro-1H-pyrazolo[3,4-b]pyridine at multi-kilogram scales [3].